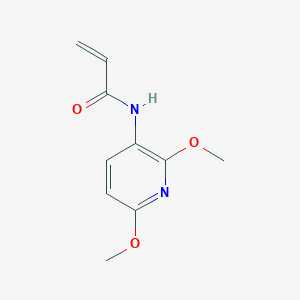
N-(2,6-二甲氧基吡啶-3-基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide: is an organic compound that features a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an amide group attached to a prop-2-enamide chain
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.
Biology and Medicine:
Drug Development: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be incorporated into formulations to enhance the stability and efficacy of active ingredients.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxypyridine and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,6-dimethoxypyridine is reacted with acryloyl chloride in an inert solvent like dichloromethane at low temperatures to form the desired product.
Industrial Production Methods: Industrial production of N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Saturated amide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用机制
The mechanism by which N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
相似化合物的比较
- N-(2,4-dimethoxypyridin-3-yl)prop-2-enamide
- N-(2,6-dimethoxypyridin-3-yl)prop-2-enoic acid
- N-(2,6-dimethoxypyridin-3-yl)prop-2-enylamine
Uniqueness: N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-4-8(13)11-7-5-6-9(14-2)12-10(7)15-3/h4-6H,1H2,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGQHATPSDNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














